

Transcriptional regulation of DGAT1 gene expression

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An In-depth Technical Guide to the Transcriptional Regulation of DGAT1 Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key metabolic enzyme that catalyzes the final and rate-limiting step in the biosynthesis of triglycerides. This integral membrane protein, located in the endoplasmic reticulum, plays a crucial role in intestinal fat absorption, adipose tissue triglyceride formation, and the secretion of triglyceride-rich lipoproteins from the liver. Given its central role in lipid metabolism, the regulation of DGAT1 gene expression is of significant interest in the study of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Dysregulation of DGAT1 expression can lead to altered lipid homeostasis, impacting cellular and systemic energy balance. This guide provides a comprehensive overview of the transcriptional control of the DGAT1 gene, detailing the key transcription factors, signaling pathways, quantitative expression data, and the experimental protocols used to elucidate these regulatory mechanisms.

Transcriptional Regulators of DGAT1

The expression of the DGAT1 gene is controlled by a network of transcription factors that respond to metabolic and hormonal signals. These proteins bind to specific DNA sequences within the promoter and enhancer regions of the DGAT1 gene to modulate its rate of transcription.



Peroxisome Proliferator-Activated Receptor Gamma (PPARy)

PPARy is a nuclear receptor that functions as a primary regulator of adipogenesis and lipid metabolism. It forms a heterodimer with the Retinoid X Receptor (RXR) to control the expression of target genes. Studies suggest that PPARy can bind to the DGAT1 promoter region to induce its expression, particularly in adipose tissue.[1] This regulation is crucial for the storage of excess fatty acids as triglycerides, a process that can prevent cellular lipotoxicity.[1] In cardiac muscle, a complex interplay exists where DGAT1-mediated triglyceride hydrolysis may provide endogenous ligands for PPARs, creating a feedback loop that influences fatty acid oxidation.[2] However, in Dgat1 knockout mice, the expression of all three PPAR isoforms (α , δ , and γ) was dramatically reduced in heart and skeletal muscle, indicating a complex regulatory relationship that can be influenced by the absence of DGAT1 activity itself.[3][4]

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)

SREBP-1c is a major transcription factor that governs the expression of genes involved in de novo lipogenesis. Its transcription is positively controlled by insulin and glucose, linking carbohydrate availability to fat synthesis.[5] While SREBP-1c is a well-established activator of many lipogenic genes, its direct role in DGAT1 regulation is context-dependent. Some studies list SREBF1 (the gene encoding SREBP-1) as a key gene involved in fat deposition alongside DGAT1.[1][6] However, in the adipose tissue of genetically obese (ob/ob) mice, where SREBP-1 is active, DGAT1 expression was found to be reduced, suggesting that other factors may override SREBP-1c-mediated activation in this specific pathological state. This indicates that while SREBP-1c is a candidate regulator, its influence on DGAT1 transcription can be modulated by the broader metabolic environment.

Other Key Transcription Factors

- MYB96: In the plant kingdom, specifically in Arabidopsis thaliana, the R2R3-type transcription factor MYB96 has been shown to directly activate the expression of DGAT1, playing a key role in seed oil accumulation.
- Specificity Protein 1 (Sp1): Analysis of the bovine DGAT1 promoter has identified potential binding motifs for the transcription factor Sp1 within variable number of tandem repeat



(VNTR) regions, which are associated with milk fat percentage.

Signaling Pathways Modulating DGAT1 Expression

The activity of the transcription factors that control DGAT1 is governed by upstream signaling pathways that convey information about the body's metabolic state.

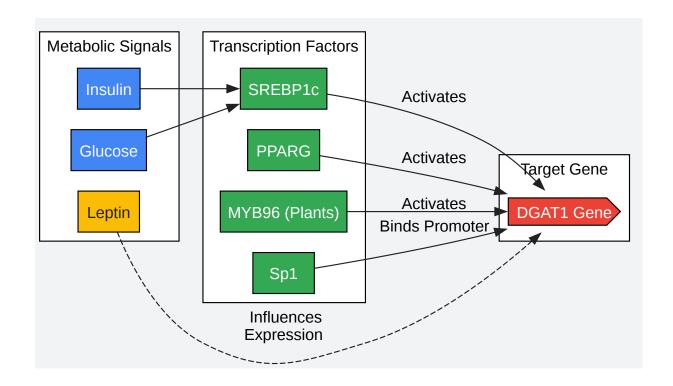
Insulin and Glucose Signaling

Insulin is a primary anabolic hormone that promotes the storage of nutrients. In the liver, glucose is the main activator of lipogenic gene expression, with insulin playing a permissive role, often through the activation of SREBP-1c.[5] While insulin signaling is a potent activator of SREBP-1c, its direct and acute effect on DGAT1 mRNA levels can be minimal in some tissues like adipocytes, suggesting that post-transcriptional regulation also plays a significant role.

Leptin Signaling

Leptin, an adipocyte-derived hormone, is a crucial regulator of energy balance. Studies in leptin-deficient (ob/ob) mice show that the absence of leptin signaling is associated with significantly reduced DGAT1 expression in adipose tissue. Furthermore, DGAT1 deficiency has been shown to increase sensitivity to both insulin and leptin.[7][8][9] This suggests a complex feedback mechanism where leptin status influences DGAT1 expression, and DGAT1 activity, in turn, modulates leptin sensitivity.





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Signaling pathways regulating DGAT1 gene expression.

Data Presentation: Quantitative Analysis of DGAT1 Expression

The following table summarizes quantitative data on DGAT1 mRNA expression and activity from various experimental models.



Experimental Model	Tissue/Cell Type	Condition	Change in DGAT1 Expression/Activity
3T3-L1 Adipocyte Differentiation	Adipocytes	Differentiation into mature adipocytes	~7-fold increase in mRNA; ~90-fold increase in protein
Adenovirus-mediated Overexpression	Mature 3T3-L1 Adipocytes	>20-fold increase in mRNA	~2-fold increase in protein
Irs2 Knockout Mice	Adipose Tissue	Genetic knockout of Insulin Receptor Substrate 2	0.62-fold of wild type (38% reduction)
ob/ob Mice (Leptin Deficient)	Adipose Tissue	Genetic leptin deficiency	Significantly reduced
MHC-DGAT1 Transgenic Mice	Heart	Cardiac-specific overexpression	~3-fold increase in DGAT activity
aP2-Dgat1 Transgenic Mice	Adipose Tissue	Adipocyte-specific overexpression	2-fold increase in mRNA
Dgat1 Knockout Mice	Heart	Whole-body knockout	PPARy mRNA reduced to 28% of wild type

Experimental Protocols

Understanding the transcriptional regulation of DGAT1 relies on a suite of molecular biology techniques. Detailed methodologies for key experiments are provided below.

Protocol: Promoter Deletion Analysis via Dual-Luciferase Reporter Assay

This method is used to identify essential regulatory regions within the DGAT1 promoter.[10]

• Construct Generation:

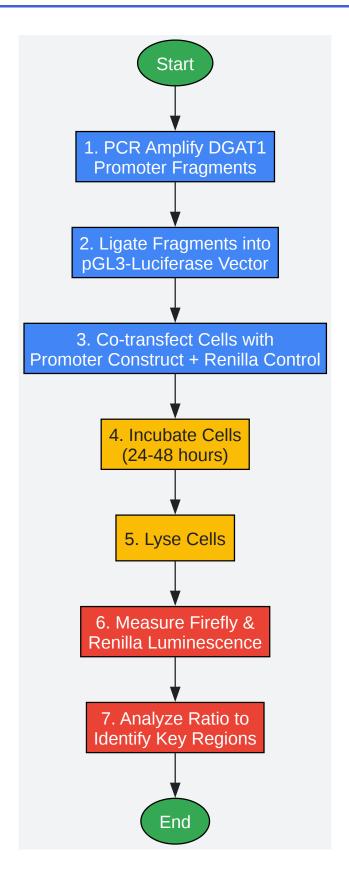


- Amplify the DGAT1 promoter region and a series of 5' deletion fragments using PCR with primers containing restriction sites.
- Digest the PCR products and the pGL3-Basic vector (containing the firefly luciferase gene but no promoter) with the corresponding restriction enzymes.
- Ligate the promoter fragments into the pGL3 vector upstream of the luciferase gene.
- · Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., HEK293T, HepG2) in 24-well plates.
 - Co-transfect the cells with each DGAT1 promoter-luciferase construct and a control plasmid (e.g., pRL-CMV) expressing Renilla luciferase. The Renilla luciferase serves as an internal control to normalize for transfection efficiency.
- Cell Lysis and Luciferase Assay:
 - After 24-48 hours, lyse the cells using a passive lysis buffer.
 - Measure firefly luciferase activity in the cell lysate using a luminometer after adding the specific substrate (Luciferin).
 - Add a "Stop & Glo" reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase reaction with its substrate (coelenterazine). Measure Renilla luminescence.

Data Analysis:

- Calculate the ratio of firefly to Renilla luciferase activity for each construct.
- Compare the activity of the deletion constructs to that of the full-length promoter to identify regions that cause a significant drop in expression, indicating the presence of critical positive regulatory elements.





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Workflow for promoter analysis using a luciferase assay.



Protocol: Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to accurately quantify DGAT1 mRNA levels.[11][12][13][14]

RNA Extraction:

- Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit) or a TRIzol-based method.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

cDNA Synthesis:

 Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers.

· qPCR Reaction:

- Prepare a reaction mix containing: cDNA template, forward and reverse primers specific for DGAT1, a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and qPCR master mix (containing Taq polymerase, dNTPs, and buffer).
- Run the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 5s) and annealing/extension (60°C for 30s).

Data Analysis:

- Determine the cycle threshold (Ct) value for DGAT1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
- \circ Calculate the relative expression of DGAT1 using the $\Delta\Delta$ Ct method, normalizing the target gene's expression to the housekeeping gene.

Protocol: Chromatin Immunoprecipitation (ChIP)



ChIP is used to determine if a specific transcription factor binds directly to the DGAT1 promoter region in vivo.[15][16][17]

- · Cross-linking and Chromatin Preparation:
 - Treat cells with formaldehyde to cross-link proteins to DNA.
 - Lyse the cells and isolate the nuclei.
 - Fragment the chromatin into 200-1000 bp pieces using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
- Immunoprecipitation:
 - Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-PPARy) or a negative control (e.g., IgG).
 - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Elution and Reverse Cross-linking:
 - Wash the beads to remove non-specific binding.
 - Elute the complexes from the beads.
 - Reverse the cross-links by heating at 65°C in the presence of high salt concentration.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:
 - Purify the DNA using a spin column.
 - Analyze the purified DNA using qPCR with primers designed to amplify a specific region of the DGAT1 promoter. Enrichment relative to the input and IgG control indicates binding of the transcription factor to that region.

Conclusion



The transcriptional regulation of the DGAT1 gene is a complex process orchestrated by a network of transcription factors and signaling pathways that integrate metabolic information. Key regulators like PPARy and SREBP-1c, under the influence of insulin, glucose, and leptin, play pivotal roles in controlling DGAT1 expression, thereby modulating triglyceride synthesis and overall lipid homeostasis. The quantitative data highlight the dynamic nature of DGAT1 regulation in different physiological and pathological states. The experimental protocols detailed herein provide the foundational tools for researchers to further dissect these intricate regulatory networks. A deeper understanding of how DGAT1 transcription is controlled will be critical for developing targeted therapeutic strategies for metabolic diseases.

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